molecular formula C10H15NO2 B1309809 3-(3-Methoxyphenoxy)propylamine CAS No. 6451-26-9

3-(3-Methoxyphenoxy)propylamine

Cat. No. B1309809
CAS RN: 6451-26-9
M. Wt: 181.23 g/mol
InChI Key: KZLHWRUQUSVISJ-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenoxy)propylamine, also known as MPPA, is a chemical compound. It has a molecular weight of 181.23 .


Synthesis Analysis

3-Methoxypropylamine (MPA) is one of the promising alternative amines. The thermal decomposition of MPA was studied under two conditions: a dissolved oxygen (DO) concentration of less than 5 ppb at 280 C for 1.5 h and a DO concentration of 20 ppb at 70 C for 2 h .


Molecular Structure Analysis

The molecular formula of 3-(3-Methoxyphenoxy)propylamine is C10H15NO2 .


Chemical Reactions Analysis

The reaction mechanism of MPA decomposition was estimated from the present experimental results. At 280 C, the hydrolysis of the ether bond initiates the decomposition, and the subsequent bond cleavage of C-N and/or C-C occurs. At 70 C, hydrogen abstraction by an oxygen molecule is the initiation reaction. MPA radicals and HO2 or C1 compounds propagate a chain reaction and result in a relatively high yield of propionate .


Physical And Chemical Properties Analysis

3-(3-Methoxyphenoxy)propylamine is a solid at room temperature .

Scientific Research Applications

Radiolabelling and Brain Studies

3-(3-Methoxyphenoxy)propylamine derivatives, specifically labelled with carbon-11, were explored for their in vitro and in vivo binding properties in rodent and monkey brains. This research aimed at understanding their potential for PET studies of binding sites on NMDA receptors, which are important in neurological studies (Sasaki et al., 2004).

Organic Synthesis and Chemical Reactions

In a study by Harisha et al. (2015), 3-aryl-2-propenoic acid derivatives, which include compounds related to 3-(3-Methoxyphenoxy)propylamine, were investigated for their reactions with triethylamine. This research contributes to the understanding of complex chemical reactions in organic synthesis (Harisha et al., 2015).

Synthesis of N-alkyl-arylcyclohexylamines

Wallach et al. (2016) conducted a study focusing on the synthesis and analytical characterization of various N-alkyl-arylcyclohexylamines, which include derivatives of 3-(3-Methoxyphenoxy)propylamine. These substances are of interest for their potential applications in forensic and legal contexts (Wallach et al., 2016).

Conformational Analysis in Pharmacology

A study by Grunewald and Creese (1986) examined the low energy conformations of molecules related to 3-(3-Methoxyphenoxy)propylamine, such as nisoxetine. This research aids in understanding how molecular conformation influences pharmacological properties, particularly in terms of neurotransmitter selectivity (Grunewald & Creese, 1986).

Organometallic Chemistry

The research by Dozzi et al. (1980) explored the synthesis of poly(N-alkyliminoalanes) using amines such as 3-methoxy-n-propylamine. These compounds have applications in materials science and organometallic chemistry (Dozzi et al., 1980).

Antibacterial and Modulatory Activity

Figueredo et al. (2020) investigated the pharmacological properties of compounds derived from 3-(3-Methoxyphenoxy)propylamine, assessing their antibacterial and modulatory activities. This study contributes to the search for new antibacterial agents and potential treatments for bacterial resistance (Figueredo et al., 2020).

Safety And Hazards

3-(3-Methoxyphenoxy)propylamine has certain safety and hazard considerations. It is recommended to keep it in a dark place, sealed in dry, and at 2-8C .

properties

IUPAC Name

3-(3-methoxyphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-9-4-2-5-10(8-9)13-7-3-6-11/h2,4-5,8H,3,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLHWRUQUSVISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424580
Record name 3-(3-Methoxyphenoxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenoxy)propylamine

CAS RN

6451-26-9
Record name 3-(3-Methoxyphenoxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K MITANI, S SAKURAI, T SUZUKI… - Chemical and …, 1988 - jstage.jst.go.jp
α-Isopropyl-α-[3-[3-(3-methoxyphenoxy) propylamino] propylj-α-phenylacetonitrile derivatives containing various substituents on the benzene ring (A ring) at the phenylacetonitrile …
Number of citations: 6 www.jstage.jst.go.jp

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